molecular formula C12H17ClN4O B1357176 4-(3,4-Diaminophenyl)benzene-1,2-diamine, chloride, hydrate CAS No. 868272-85-9

4-(3,4-Diaminophenyl)benzene-1,2-diamine, chloride, hydrate

Cat. No.: B1357176
CAS No.: 868272-85-9
M. Wt: 268.74 g/mol
InChI Key: YOEDEMAWKGDBAW-UHFFFAOYSA-N
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Properties

CAS No.

868272-85-9

Molecular Formula

C12H17ClN4O

Molecular Weight

268.74 g/mol

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrate;hydrochloride

InChI

InChI=1S/C12H14N4.ClH.H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;/h1-6H,13-16H2;1H;1H2

InChI Key

YOEDEMAWKGDBAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl

Color/Form

Solid

melting_point

178-180 °C

physical_description

Solid;  [HSDB] Grey to purple-brown powder;  [MSDSonline]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Preparation Methods

3,3’-Diaminobenzidine tetrahydrochloride hydrate can be synthesized through several methods. One common synthetic route involves the treatment of 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup . Another method involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid to produce an ortho-dinitro compound. The acetyl groups are then removed through saponification, and the resulting dinitrobenzidine compound is reduced with hydrochloric acid and iron to yield 3,3’-diaminobenzidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Diaminophenyl)benzene-1,2-diamine, chloride, hydrate
Reactant of Route 2
4-(3,4-Diaminophenyl)benzene-1,2-diamine, chloride, hydrate

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